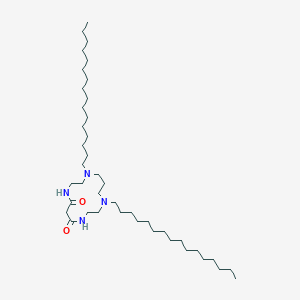![molecular formula C18H23NOSi B14472920 Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol CAS No. 72385-50-3](/img/structure/B14472920.png)
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol is a compound that features a silanol group bonded to a diphenyl structure with a pyrrolidin-1-yl ethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol typically involves the reaction of diphenylsilane with a pyrrolidine derivative under controlled conditions. One common method includes the hydrosilylation of diphenylsilane with 2-(pyrrolidin-1-yl)ethene in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanone derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the silanol group typically yields silanone derivatives, while reduction can produce silane derivatives.
科学研究应用
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds with biological molecules, while the pyrrolidin-1-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Diphenylsilane: Lacks the pyrrolidin-1-yl ethyl substituent, making it less versatile in biological applications.
Pyrrolidin-1-yl ethyl silane: Similar structure but lacks the diphenyl groups, affecting its chemical properties.
Diphenyl[2-(morpholin-1-yl)ethyl]silanol: Similar structure but with a morpholine ring instead of pyrrolidine, leading to different biological interactions.
Uniqueness
Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol is unique due to the combination of the silanol group with the diphenyl and pyrrolidin-1-yl ethyl substituents. This unique structure allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound in various fields of research.
属性
CAS 编号 |
72385-50-3 |
|---|---|
分子式 |
C18H23NOSi |
分子量 |
297.5 g/mol |
IUPAC 名称 |
hydroxy-diphenyl-(2-pyrrolidin-1-ylethyl)silane |
InChI |
InChI=1S/C18H23NOSi/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)16-15-19-13-7-8-14-19/h1-6,9-12,20H,7-8,13-16H2 |
InChI 键 |
DBNIBQIYMZANPL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
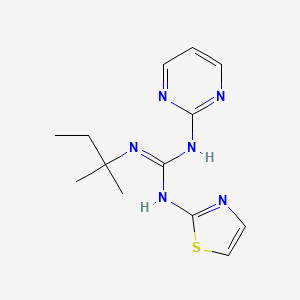

![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
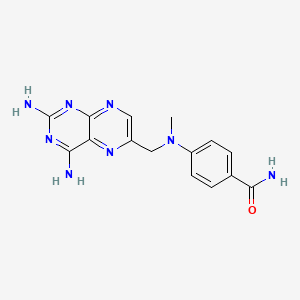

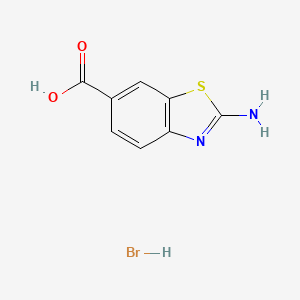
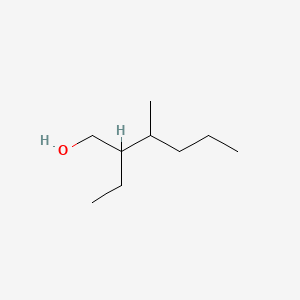
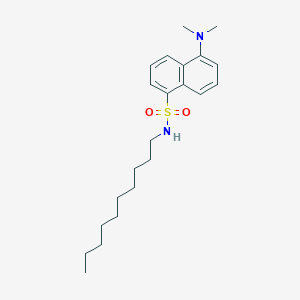
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)



